![molecular formula C25H25N5O3 B2727195 1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-92-7](/img/structure/B2727195.png)
1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Studies on related compounds, such as bromophenols coupled with nucleoside bases, demonstrate the interest in synthesizing novel compounds with potential biological activities. For example, bromophenols and brominated tetrahydroisoquinolines from red algae indicate the exploration of natural product synthesis for potential therapeutic applications (Ma et al., 2007). Similarly, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcases the chemical interest in purine derivatives for their unique properties and potential applications (Simo et al., 1998).
Biological Activities and Potential Pharmaceutical Applications
The exploration of the anti-inflammatory activity of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones in an adjuvant-induced arthritis rat model indicates the pharmaceutical potential of purine derivatives (Kaminski et al., 1989). This demonstrates the ongoing research into developing new therapeutic agents based on the purine scaffold for chronic inflammatory diseases. Additionally, the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity highlight the versatility of purine derivatives in targeting various diseases, including cancer (Hayallah, 2017).
properties
IUPAC Name |
1-methyl-3-(2-methylprop-2-enyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-17(2)16-30-23(31)21-22(27(3)25(30)32)26-24-28(14-7-15-29(21)24)18-10-12-20(13-11-18)33-19-8-5-4-6-9-19/h4-6,8-13H,1,7,14-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFODUOSXBSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

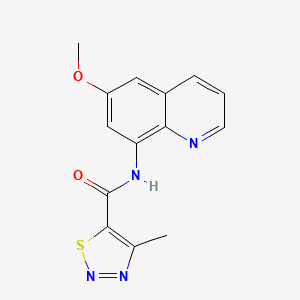
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)
![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
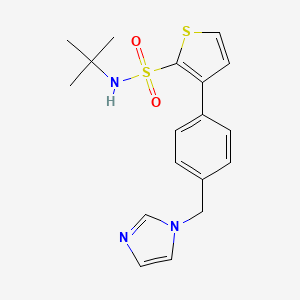
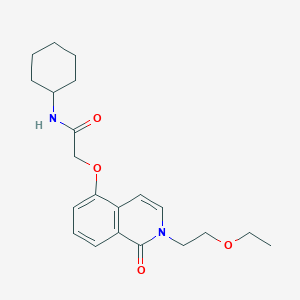
![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)
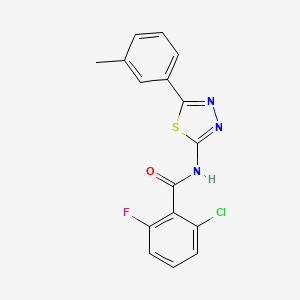
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)
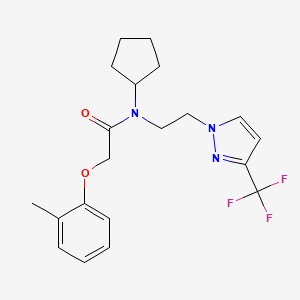
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)
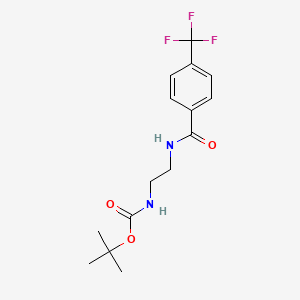
![ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2727135.png)